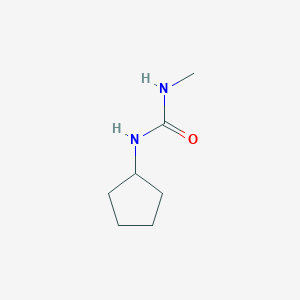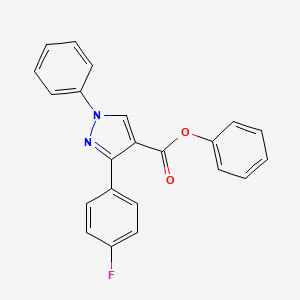![molecular formula C21H20N2O4S B3685974 1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3685974.png)
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Overview
Description
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a dihydroxypyrimidinyl moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-(benzylsulfanyl)-4,6-dihydroxypyrimidine with 3-(bromomethyl)-4-methoxyacetophenone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dihydroxypyrimidinyl moiety may interact with nucleic acids or proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE: Similar structure with an ethoxy group instead of a methoxy group.
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-HYDROXYPHENYL)ETHAN-1-ONE: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-{[2-(BENZYLSULFANYL)-4,6-DIHYDROXYPYRIMIDIN-5-YL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and dihydroxypyrimidinyl moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(5-acetyl-2-methoxyphenyl)methyl]-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13(24)15-8-9-18(27-2)16(10-15)11-17-19(25)22-21(23-20(17)26)28-12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZMCKCBGFSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(3-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3685895.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3685909.png)

![3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea](/img/structure/B3685918.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3685922.png)
![N~1~-BENZYL-2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B3685925.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B3685947.png)
![N-(3-chloro-4-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685951.png)
![(E)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3685955.png)
![N-(3,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685966.png)
![N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3685985.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3685993.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3685996.png)
